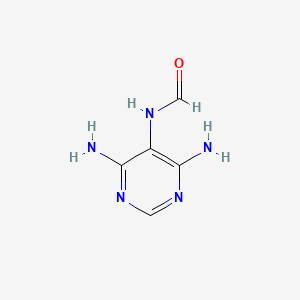

4,6-Diamino-5-formamidopyrimidine

Descripción general

Descripción

FAPy-adenina, también conocida como 4,6-diamino-5-formamidopirimidina, es una base de ADN oxidada. Es un producto del daño oxidativo a la adenina, una de las cuatro nucleobases en el ácido nucleico del ADN. Este compuesto es un marcador bioquímico del estrés oxidativo y está asociado con diversas condiciones patológicas, incluyendo tumores, envejecimiento y enfermedades neurodegenerativas como la enfermedad de Alzheimer .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La FAPy-adenina se puede sintetizar mediante la oxidación de la adenina. El proceso generalmente implica el uso de agentes oxidantes como el peróxido de hidrógeno u otras especies reactivas del oxígeno en condiciones controladas. La reacción se lleva a cabo en un medio acuoso, a menudo a un pH ligeramente ácido para facilitar el proceso de oxidación .

Métodos de Producción Industrial

La producción industrial de FAPy-adenina no está ampliamente documentada, probablemente debido a su uso principal en investigación en lugar de aplicaciones comerciales. La síntesis a gran escala seguiría principios similares a la síntesis de laboratorio, con ajustes para la escala, eficiencia y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

La FAPy-adenina experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: Una mayor oxidación puede conducir a la formación de otros derivados oxidados.

Reducción: Las reacciones de reducción pueden revertir la FAPy-adenina a la adenina u otras formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en los grupos amino, lo que lleva a varios derivados sustituidos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de FAPy-adenina incluyen:

Agentes oxidantes: Peróxido de hidrógeno, ozono y otras especies reactivas del oxígeno.

Agentes reductores: Borohidruro de sodio, hidrógeno gaseoso en presencia de un catalizador.

Agentes de sustitución: Halogenos, agentes alquilantes y otros electrófilos.

Productos Principales

Los principales productos formados a partir de las reacciones de FAPy-adenina dependen de las condiciones específicas de la reacción. Por ejemplo, la oxidación adicional puede producir derivados de purina más altamente oxidados, mientras que la reducción puede producir adenina o intermediarios parcialmente reducidos .

Aplicaciones Científicas De Investigación

La FAPy-adenina tiene varias aplicaciones importantes en la investigación científica:

Biomarcador del Estrés Oxidativo: Se utiliza como marcador para estudiar el estrés oxidativo en células y tejidos, lo cual es relevante en la investigación sobre el envejecimiento, el cáncer y las enfermedades neurodegenerativas.

Estudios de Daño y Reparación del ADN: La FAPy-adenina se utiliza para investigar los mecanismos de daño y reparación del ADN, particularmente en el contexto del estrés oxidativo.

Desarrollo de Medicamentos: La investigación sobre FAPy-adenina contribuye al desarrollo de medicamentos que se dirigen a las condiciones relacionadas con el estrés oxidativo.

Monitoreo Ambiental: Se utiliza en estudios que monitorean los factores ambientales que causan el daño oxidativo del ADN.

Mecanismo De Acción

La FAPy-adenina ejerce sus efectos principalmente a través de su función como marcador del daño oxidativo del ADN. El compuesto se forma cuando la adenina sufre oxidación, lo que lleva a la formación de una estructura de anillo de formamidopirimidina. Esta estructura alterada puede emparejarse incorrectamente con otros nucleótidos durante la replicación del ADN, lo que lleva a mutaciones . El reconocimiento y la reparación de FAPy-adenina por las enzimas de reparación del ADN son cruciales para mantener la estabilidad genómica .

Comparación Con Compuestos Similares

Compuestos Similares

8-oxo-7,8-dihidroguanina (8-oxoG): Otra lesión común del ADN oxidativo que resulta de la oxidación de la guanina.

Timina glicol: Un derivado oxidado de la timina, otra base del ADN.

5-hidroxicitosina: Una forma oxidada de la citosina.

Unicidad de la FAPy-adenina

La FAPy-adenina es única en su formación específica a partir de la adenina y su estructura de formamidopirimidina distintiva. A diferencia de otras bases oxidadas, la FAPy-adenina tiene un impacto único en la fidelidad de la replicación del ADN y los mecanismos de reparación, lo que la convierte en un marcador valioso para estudiar el estrés oxidativo y sus efectos en el ADN .

Actividad Biológica

4,6-Diamino-5-formamidopyrimidine (FapyA) is a significant compound in the study of DNA damage and repair mechanisms. It is formed as a result of oxidative stress and exposure to ionizing radiation, leading to various biological implications. This article explores the biological activity of FapyA, including its formation, repair mechanisms, and potential implications for health and disease.

Formation of this compound

FapyA is primarily generated through the oxidation of DNA, particularly under conditions of oxidative stress. It is one of the major lesions resulting from DNA damage caused by free radicals and ionizing radiation. Research indicates that FapyA can interfere with normal DNA replication and transcription processes due to its miscoding properties .

Mechanism of Formation

The mechanism by which FapyA forms involves the oxidation of guanine residues in DNA. This process leads to the generation of various lesions, including this compound and 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyG). Both compounds are considered markers of oxidative DNA damage and are linked to various disease processes .

Biological Significance

The biological activity of FapyA has been studied extensively due to its implications in mutagenesis and cancer development. It is classified as a premutagenic lesion, meaning it has the potential to induce mutations if not repaired adequately .

Repair Mechanisms

- Base Excision Repair (BER) : FapyA is primarily repaired through the base excision repair pathway. Key enzymes involved in this process include:

- Enzymatic Activity : Studies have shown that the levels of FapyA can be significantly higher in tissues lacking these glycosylases, indicating their critical role in maintaining genomic integrity .

Case Studies and Research Findings

Several studies have highlighted the impact of FapyA on human health:

- Oxidative Stress in Disease : Elevated levels of FapyA have been observed in individuals with conditions such as diabetes, where increased reactive oxygen species (ROS) lead to enhanced DNA damage. This accumulation may contribute to various complications associated with oxidative stress .

- Cancer Research : The presence of FapyA lesions has been linked to increased mutation rates in cancer cells. For instance, studies indicate that cells exposed to ionizing radiation exhibit higher levels of FapyA, correlating with an increased risk of tumorigenesis .

Measurement Techniques

Accurate measurement of FapyA levels in biological samples is crucial for understanding its role in DNA damage:

Propiedades

IUPAC Name |

N-(4,6-diaminopyrimidin-5-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O/c6-4-3(10-2-11)5(7)9-1-8-4/h1-2H,(H,10,11)(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYUVUOSXNYQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)N)NC=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199228 | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5122-36-1 | |

| Record name | 4,6-Diamino-5-formamidopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5122-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Diamino-5-N-formamidopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

224 - 226 °C | |

| Record name | FAPy-adenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004816 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.